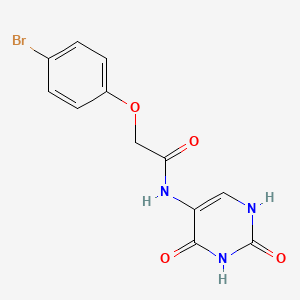![molecular formula C12H8ClN7O3 B5529501 N~1~-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5529501.png)
N~1~-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis approaches for tetrazole derivatives involve strategic reactions that include the formation of tetrazole rings and the incorporation of various substituents to achieve desired structural features. For example, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, a compound with structural similarities, was synthesized and its structure confirmed through X-ray crystallography, showcasing a method to approach the synthesis of complex tetrazole derivatives (Al-Hourani et al., 2016).
Molecular Structure Analysis
The molecular structure of tetrazole derivatives is characterized using techniques such as X-ray crystallography. The crystalline structure of similar compounds reveals the orientation of substituents around the tetrazole core and provides insights into the molecular geometry and intermolecular interactions that influence the compound's stability and reactivity (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Tetrazole derivatives participate in various chemical reactions that modify their structure and enhance their potential applications. These reactions include substitutions and interactions with nucleophiles, leading to the formation of new compounds with different functional groups and properties. For instance, C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide reacts with nucleophiles and active methylene compounds to afford a range of derivatives, demonstrating the chemical versatility of tetrazole-related molecules (Hassaneen et al., 1991).
Physical Properties Analysis
The physical properties of tetrazole derivatives, including crystalline structure, melting points, and solubility, are crucial for understanding their behavior in different environments and applications. The crystallography studies provide detailed information about the lattice structure and molecular packing, which are essential for predicting the compound's stability and solubility (Al-Hourani et al., 2016).
Chemical Properties Analysis
The chemical properties of tetrazole derivatives, such as reactivity towards various reagents, stability under different conditions, and potential for forming derivatives, are influenced by their molecular structure. Research into these properties helps in understanding the scope of applications for these compounds, from materials science to pharmaceuticals. The synthesis and reactivity studies of similar molecules underscore the chemical properties that can be leveraged for specific applications (Hassaneen et al., 1991).
properties
IUPAC Name |
1-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN7O3/c13-10-5-7(20(21)22)1-3-9(10)11-4-2-8(23-11)6-15-19-12(14)16-17-18-19/h1-6H,(H2,14,16,18)/b15-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUWDDSPFFDYDJ-GIDUJCDVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)C=NN3C(=NN=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)/C=N/N3C(=NN=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(4-morpholinyl)ethyl]-4-(2-pyrimidinyloxy)benzamide](/img/structure/B5529448.png)

![methyl 2-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B5529455.png)
![4-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5529463.png)

![(4aS*,7aR*)-1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5529480.png)
![5-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-1-(trans-4-hydroxycyclohexyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5529495.png)
![5-[(5-bromo-2-thienyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5529507.png)

